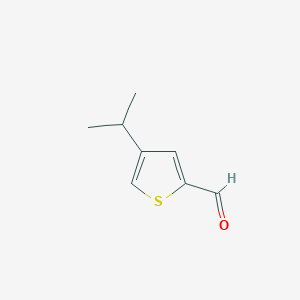

4-Isopropylthiophene-2-carbaldehyde

Description

4-Isopropylthiophene-2-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted with an aldehyde group at position 2 and an isopropyl group at position 2. Its molecular structure combines the aromatic stability of thiophene with the reactivity of the aldehyde functional group, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The isopropyl substituent introduces steric bulk and slight electron-donating effects, which can modulate electronic properties and reaction pathways .

Properties

CAS No. |

163461-02-7 |

|---|---|

Molecular Formula |

C8H10OS |

Molecular Weight |

154.23 g/mol |

IUPAC Name |

4-propan-2-ylthiophene-2-carbaldehyde |

InChI |

InChI=1S/C8H10OS/c1-6(2)7-3-8(4-9)10-5-7/h3-6H,1-2H3 |

InChI Key |

XQJYJCWQRXGNMN-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CSC(=C1)C=O |

Canonical SMILES |

CC(C)C1=CSC(=C1)C=O |

Synonyms |

2-Thiophenecarboxaldehyde, 4-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylthiophene-2-carbaldehyde typically involves the formylation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-Isopropylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: AlCl3 as a catalyst for Friedel-Crafts alkylation.

Major Products

Oxidation: 2-Thiophenecarboxylic acid, 4-(1-methylethyl)-.

Reduction: 2-Thiophenemethanol, 4-(1-methylethyl)-.

Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

4-Isopropylthiophene-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and organic electronic materials.

Mechanism of Action

The mechanism of action of 4-Isopropylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the thiophene ring.

Comparison with Similar Compounds

Comparison with Similar Thiophene-2-carbaldehyde Derivatives

Structural and Functional Group Variations

Thiophene-2-carbaldehyde derivatives differ primarily in substituent type, position, and functional groups. Below is a comparative analysis of key analogs:

| Compound | Substituent Position | Substituent Group | Functional Group | Key Applications |

|---|---|---|---|---|

| 4-Isopropylthiophene-2-carbaldehyde | 4 | Isopropyl | Aldehyde | Pharmaceutical intermediates, catalysts |

| 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde | 5 | 4-Methoxyphenyl | Aldehyde | Organic electronics, scalable synthesis |

| N-(Glucopyranosyl)-5-ethylthiophene-2-carboxamide | 5 | Ethyl, glucopyranosyl | Carboxamide | Glycoconjugate research, enzymatic studies |

Key Observations:

Substituent Position: The placement of substituents (e.g., isopropyl at position 4 vs. methoxyphenyl at position 5) significantly alters electronic distribution. Methoxyphenyl groups at position 5 (as in 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde) introduce strong electron-donating effects, increasing aromatic ring electron density and influencing reactivity in cross-coupling reactions .

Functional Group Differences: Carboxamide derivatives (e.g., N-(glucopyranosyl)-5-ethylthiophene-2-carboxamide) exhibit higher polarity and water solubility compared to aldehyde-containing analogs, making them suitable for biological applications . The aldehyde group in this compound enables condensation reactions (e.g., formation of Schiff bases), which are less accessible in carboxamide derivatives .

Physicochemical Properties (Inferred)

- Solubility : The isopropyl group may enhance lipophilicity compared to methoxyphenyl-substituted analogs, which have polar methoxy groups.

- Reactivity : Aldehyde derivatives typically exhibit higher reactivity in nucleophilic additions than carboxamides, but steric effects from the isopropyl group could moderate this .

Research and Industrial Relevance

- This compound : Its steric profile makes it a candidate for asymmetric catalysis or as a building block in sterically demanding syntheses.

- 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde : Used in optoelectronics due to the methoxyphenyl group’s electron-donating properties, which enhance charge transport in materials .

Limitations and Contradictions in Evidence

- No direct experimental data (e.g., NMR, IR) for this compound were found in the provided evidence, requiring reliance on structural analogies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.